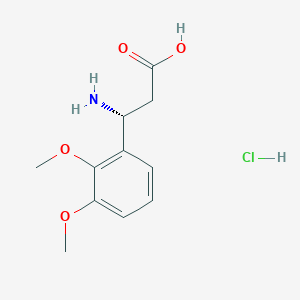
1-(4-Bromo-1H-imidazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromo substituent at the 4-position of the imidazole ring and an ethanone group at the 2-position. The presence of the bromo group makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-imidazol-2-yl)ethanone typically involves the bromination of imidazole derivatives. One common method is the reaction of 4-bromoimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The scalability of this method makes it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or amines .
Aplicaciones Científicas De Investigación
1-(4-Bromo-1H-imidazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromo group allows for selective binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethanone group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 1-(4-Chloro-1H-imidazol-2-yl)ethanone
- 1-(4-Fluoro-1H-imidazol-2-yl)ethanone
- 1-(4-Iodo-1H-imidazol-2-yl)ethanone
Comparison: 1-(4-Bromo-1H-imidazol-2-yl)ethanone is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo counterparts, the bromo derivative exhibits a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
1-(5-bromo-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8) |
Clave InChI |
QIULLFCKBYDMCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


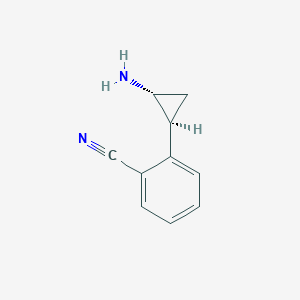
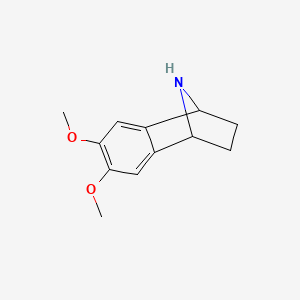
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
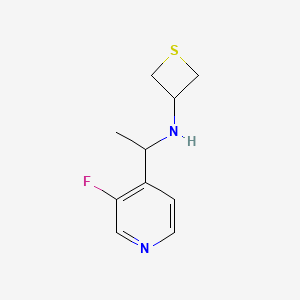


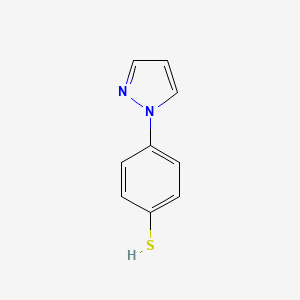


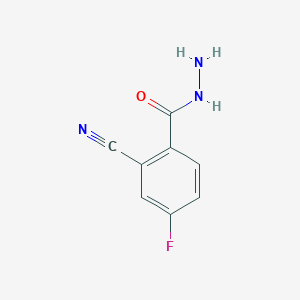
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
